REACTION_CXSMILES
|
[C:1](N1C(N)=C(C2C=CN=CC=2)C=N1)(=N)N.[C:16]([N:19]1[C:23]([NH2:24])=[C:22]([C:25]2[CH:30]=[N:29][CH:28]=[CH:27][N:26]=2)[CH:21]=[N:20]1)(=[NH:18])[NH2:17]>>[NH2:18][C:16]1[N:19]2[N:20]=[CH:21][C:22]([C:25]3[CH:30]=[N:29][CH:28]=[CH:27][N:26]=3)=[C:23]2[N:24]=[CH:1][N:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=N)N1N=CC(=C1N)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=N)N1N=CC(=C1N)C1=NC=CN=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NC=2N1N=CC2C2=NC=CN=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |